

N6F11: A Technical Guide to a Novel Cancer-Specific Ferroptosis Inducer

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N6F11 is a novel small molecule that has been identified as a potent and selective inducer of ferroptosis, a form of iron-dependent regulated cell death. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **N6F11**. Detailed experimental protocols for key assays used in its characterization are provided, along with a summary of its mechanism of action. **N6F11** offers a promising new therapeutic strategy by selectively targeting cancer cells for ferroptosis while sparing immune cells, thus potentially enhancing anti-tumor immunity.

Chemical Properties and Structure

N6F11, with the chemical name 2-(chloromethyl)-6-(4-chlorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one, is a thienopyrimidine derivative. Its chemical and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C13H8Cl2N2OS	Commercial Suppliers
Molecular Weight	311.19 g/mol	Commercial Suppliers
CAS Number	851398-76-0	Commercial Suppliers
Purity	≥98%	Commercial Suppliers
Appearance	Solid	Commercial Suppliers
Solubility	Insoluble in Water and Ethanol. Soluble in DMSO (20 mg/mL, 64.26 mM).	[1]
Storage	Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.	[2]

Spectroscopic Data:

Raw spectroscopic data files, including ¹H NMR, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), are often available from commercial suppliers upon request.[3]

Biological Activity and Mechanism of Action

N6F11 is a selective ferroptosis inducer that targets cancer cells while sparing immune cells.[3] [4][5][6] This selectivity provides a significant advantage over other ferroptosis inducers that can have immunosuppressive effects.[7]

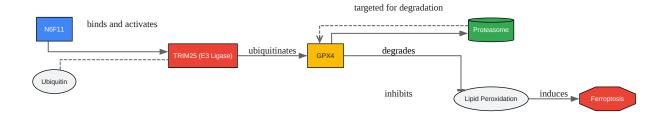
Mechanism of Action

N6F11's primary mechanism of action involves the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and subsequent ferroptosis.[4] [5][8] Unlike other GPX4 inhibitors, **N6F11** does not directly bind to or inhibit GPX4.[4][5][6] Instead, it binds to the E3 ubiquitin ligase Tripartite Motif-containing protein 25 (TRIM25), which is highly expressed in cancer cells.[1][4][5][8] This binding event allosterically activates



TRIM25, leading to the K48-linked ubiquitination and subsequent proteasomal degradation of GPX4.[1][4][8] The depletion of GPX4 results in an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death specifically in cancer cells.[4][7]

The proposed signaling pathway for **N6F11**-induced ferroptosis is depicted in the following diagram:



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Caption: **N6F11** binds to and activates TRIM25, leading to the ubiquitination and proteasomal degradation of GPX4, resulting in lipid peroxidation and ferroptosis.

Biological Effects

- Selective Cytotoxicity: **N6F11** induces cell death in a variety of cancer cell lines, including pancreatic, bladder, breast, and cervical cancer, while having minimal effects on immune cells such as T cells, dendritic cells, and natural killer cells.[4][9]
- Anti-tumor Immunity: By selectively killing cancer cells through an immunogenic form of cell death, N6F11 can initiate an anti-tumor immune response mediated by CD8+ T cells.[3][4][8]
- Synergy with Immunotherapy: N6F11 has been shown to sensitize tumors to immune checkpoint blockade therapy in preclinical models.[4][8]

Experimental Protocols

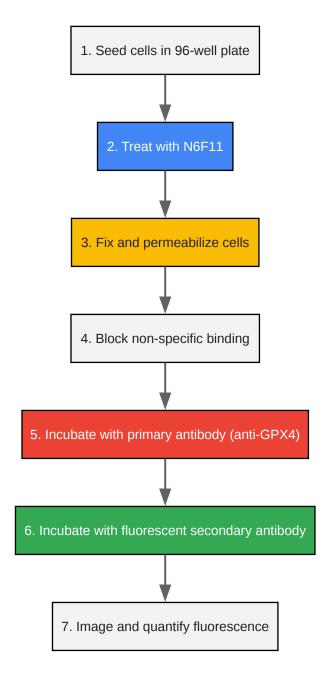


The following are detailed methodologies for key experiments used in the characterization of **N6F11**, based on published research.[4][5][8]

In-Cell Western Assay for GPX4 Degradation

This assay is used to quantify the reduction in GPX4 protein levels in cells treated with N6F11.

Workflow Diagram:



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